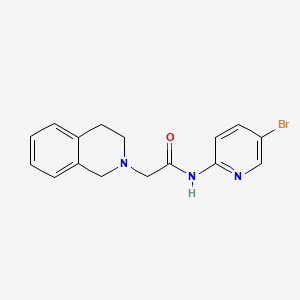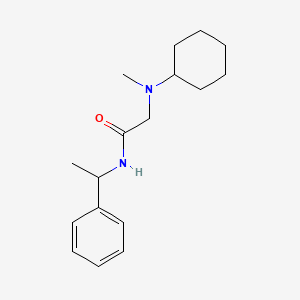![molecular formula C14H20ClN3O B4422864 N-(4-chlorophenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B4422864.png)
N-(4-chlorophenyl)-N'-[2-(1-piperidinyl)ethyl]urea
Descripción general
Descripción
N-(4-chlorophenyl)-N'-[2-(1-piperidinyl)ethyl]urea, also known as NPC-15437, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of urea-based compounds and has been shown to possess a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of N-(4-chlorophenyl)-N'-[2-(1-piperidinyl)ethyl]urea is not fully understood. However, it has been shown to interact with various cellular targets, including protein kinase C (PKC), histone deacetylases (HDACs), and heat shock protein 90 (HSP90). It has been suggested that this compound may exert its anticancer, antiviral, and anti-inflammatory effects through the modulation of these targets.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In viral research, this compound has been shown to inhibit viral replication and reduce viral load. In anti-inflammatory research, this compound has been shown to reduce the expression of pro-inflammatory cytokines and chemokines, and inhibit the migration of immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chlorophenyl)-N'-[2-(1-piperidinyl)ethyl]urea has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high purity and high yield. It has been extensively studied for its potential therapeutic applications, making it a suitable compound for various research applications. However, this compound also has some limitations. Its mechanism of action is not fully understood, which makes it difficult to optimize its use for specific applications. Additionally, its potential toxicity and side effects need to be further studied before it can be used in clinical trials.
Direcciones Futuras
There are several future directions for the study of N-(4-chlorophenyl)-N'-[2-(1-piperidinyl)ethyl]urea. First, the mechanism of action of this compound needs to be further elucidated to optimize its use for specific applications. Second, the potential toxicity and side effects of this compound need to be further studied to determine its safety for clinical trials. Third, the use of this compound in combination with other compounds needs to be explored to determine its potential synergistic effects. Fourth, the development of this compound analogs with improved pharmacological properties needs to be explored to optimize its therapeutic potential. Overall, the study of this compound holds great promise for the development of novel therapeutics for cancer, viral infections, and inflammatory diseases.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-N'-[2-(1-piperidinyl)ethyl]urea has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer, antiviral, and anti-inflammatory properties. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. In viral research, this compound has been shown to inhibit the replication of human immunodeficiency virus (HIV) and hepatitis C virus (HCV). In anti-inflammatory research, this compound has been shown to reduce the expression of pro-inflammatory cytokines and chemokines.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-(2-piperidin-1-ylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O/c15-12-4-6-13(7-5-12)17-14(19)16-8-11-18-9-2-1-3-10-18/h4-7H,1-3,8-11H2,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOIPCNLDUQOEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNC(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198839 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(1-phenylethyl)acetamide](/img/structure/B4422781.png)
![ethyl 4-({[(5-chloro-2-pyridinyl)amino]carbonyl}amino)benzoate](/img/structure/B4422791.png)
![N-(3-chloro-2-methylphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4422798.png)
![2-(3-{1-[2-(1-piperidinyl)ethyl]-1H-pyrazol-3-yl}phenyl)pyridine](/img/structure/B4422803.png)
![2-[(4-methylbenzyl)thio]pyrimidine](/img/structure/B4422825.png)


![4-butyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B4422846.png)


![1-[(4-chlorophenyl)sulfonyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B4422861.png)

![1-[(3,4-difluorophenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B4422877.png)
![N-(3,5-dimethylphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4422879.png)